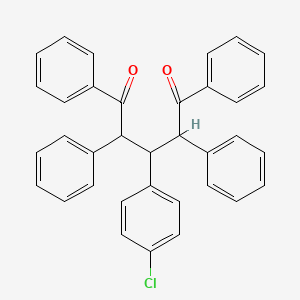

3-(4-Chlorophenyl)-1,2,4,5-tetraphenyl-1,5-pentanedione

説明

3-(4-Chlorophenyl)-1,2,4,5-tetraphenyl-1,5-pentanedione is a pentanedione derivative featuring four phenyl groups and a 4-chlorophenyl substituent. Such compounds are typically synthesized via Michael addition reactions or solvent-free "grindstone chemistry" methods under basic conditions, as observed in related 1,5-diketones . The chlorine substituent likely enhances electronic delocalization and influences intermolecular interactions, making it relevant for applications in materials science and organic electronics .

特性

IUPAC Name |

3-(4-chlorophenyl)-1,2,4,5-tetraphenylpentane-1,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H27ClO2/c36-30-23-21-27(22-24-30)31(32(25-13-5-1-6-14-25)34(37)28-17-9-3-10-18-28)33(26-15-7-2-8-16-26)35(38)29-19-11-4-12-20-29/h1-24,31-33H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKZQEKLHAGKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Cl)C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H27ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,2,4,5-tetraphenyl-1,5-pentanedione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetophenone derivatives under basic conditions, followed by cyclization and further functionalization steps . The reaction conditions often require the use of catalysts such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

3-(4-Chlorophenyl)-1,2,4,5-tetraphenyl-1,5-pentanedione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 3-(4-Chlorophenyl)-1,2,4,5-tetraphenyl-1,5-pentanedione exhibits promising anticancer properties. Research has shown that this compound can induce apoptosis in cancer cells through the activation of specific cellular pathways. For instance, a study demonstrated that the compound effectively inhibited the proliferation of breast cancer cells by targeting the PI3K/Akt signaling pathway .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress ultimately results in cell cycle arrest and apoptosis. The structure-activity relationship (SAR) studies suggest that the chlorophenyl group enhances its biological activity due to increased lipophilicity and interaction with cellular membranes .

Material Science

Synthesis of Organic Light Emitting Diodes (OLEDs)

3-(4-Chlorophenyl)-1,2,4,5-tetraphenyl-1,5-pentanedione is utilized in the development of OLEDs due to its excellent photoluminescent properties. The compound serves as a host material for phosphorescent dopants in OLED devices. A notable study reported that incorporating this compound into OLEDs significantly improved their efficiency and stability compared to traditional materials .

Photophysical Properties

The photophysical properties of this compound have been characterized using UV-Vis spectroscopy and fluorescence techniques. It exhibits strong absorption in the ultraviolet region and efficient emission in the visible spectrum, making it suitable for applications in optoelectronic devices .

Photochemistry

Photoinitiators in Polymer Chemistry

Another significant application of 3-(4-Chlorophenyl)-1,2,4,5-tetraphenyl-1,5-pentanedione is as a photoinitiator in polymerization reactions. It has been effectively used to initiate free radical polymerization upon exposure to UV light. This property is particularly valuable in the production of coatings and adhesives where rapid curing is essential .

Case Study: UV-Curable Coatings

A case study involving UV-curable coatings highlighted the effectiveness of this compound as a photoinitiator. The study found that formulations containing 3-(4-Chlorophenyl)-1,2,4,5-tetraphenyl-1,5-pentanedione achieved complete curing within seconds under UV light exposure. The resulting coatings exhibited excellent adhesion and durability compared to those using conventional photoinitiators .

Data Summary Table

作用機序

The mechanism of action of 3-(4-Chlorophenyl)-1,2,4,5-tetraphenyl-1,5-pentanedione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

類似化合物との比較

Table 2: Crystallographic Data for Selected Compounds

Key Observations:

- Backbone Flexibility : The target compound’s tetraphenyl substitution may induce a twisted conformation, similar to the puckered structure in , but with additional steric clashes between phenyl groups.

- Intermolecular Interactions : Chlorine substituents promote C–H⋯O hydrogen bonding and C–Cl⋯π interactions, as seen in , whereas methoxy groups favor van der Waals-dominated packing .

Functional and Application-Based Comparisons

- Materials Science: Linear π-conjugated analogs (e.g., thienyl- or quinolinyl-substituted pentanediones) exhibit applications in organic electronics, such as light-emitting diodes . The target compound’s extended aromatic system may further enhance charge transport properties.

生物活性

3-(4-Chlorophenyl)-1,2,4,5-tetraphenyl-1,5-pentanedione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies while providing detailed research findings.

Synthesis of the Compound

The synthesis of 3-(4-Chlorophenyl)-1,2,4,5-tetraphenyl-1,5-pentanedione typically involves a reaction between 4-chloroacetophenone and appropriate aromatic aldehydes under basic conditions. For example, a method reported in the literature involves the use of sodium hydroxide to facilitate the reaction of 3-methylbenzaldehyde with 4-chloroacetophenone in a solvent-free environment. The resulting product can be purified through recrystallization from ethanol .

Chemical Structure

The compound features a pentanedione core with four phenyl substituents and a para-chlorophenyl group. The crystal structure has been characterized using X-ray diffraction techniques, revealing normal bond lengths and angles consistent with similar diketones. Notably, the molecule exhibits puckering due to torsion angles that influence its biological interactions .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives of diketones similar to 3-(4-Chlorophenyl)-1,2,4,5-tetraphenyl-1,5-pentanedione exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against human non-small cell lung cancer (A549) cells .

Table 1: Anticancer Activity of Diketone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6l | A549 | 0.46 ± 0.02 |

| 6k | A549 | 3.14 ± 0.29 |

| 5-FU | A549 | 4.98 ± 0.41 |

The mechanism of action for these compounds often involves the induction of apoptosis through mitochondrial pathways and activation of caspase cascades .

The biological activity is believed to stem from the compound's ability to interact with cellular targets involved in apoptosis and proliferation. Studies indicate that diketones can modulate signaling pathways that lead to cell cycle arrest and programmed cell death. Specifically, alterations in the expression levels of Bcl-2 and Bax proteins have been observed upon treatment with such compounds .

Case Studies

In a notable case study involving similar diketone derivatives, researchers explored their effects on various cancer cell lines beyond A549. The findings indicated that modifications on the phenyl rings could enhance or diminish anticancer activity depending on their electronic properties and steric effects .

Another study focused on the synthesis and biological assessment of flavonol derivatives containing chlorophenyl groups demonstrated that halogen substitutions significantly influenced their anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。